Stibine, tris[[(isooctylthio)acetyl]oxy]-
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Overview
Description
Preparation Methods
The preparation of stibine, tris[[(isooctylthio)acetyl]oxy]- involves the reaction of antimony trioxide (Sb2O3) with isooctyl mercaptoacetate in the presence of a suitable solvent and catalyst. The reaction conditions typically include elevated temperatures and controlled pH levels to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.
Chemical Reactions Analysis
Stibine, tris[[(isooctylthio)acetyl]oxy]- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include oxidizing agents like oxygen, reducing agents like LiAlH4, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Stibine, tris[[(isooctylthio)acetyl]oxy]- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of stibine, tris[[(isooctylthio)acetyl]oxy]- involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Stibine, tris[[(isooctylthio)acetyl]oxy]- can be compared with other similar compounds, such as:
Triphenylstibine: A compound with three phenyl groups attached to antimony, known for its use in organic synthesis and catalysis.
Stibine oxide: A derivative of stibine with an oxygen atom, used in various chemical reactions and applications.
The uniqueness of stibine, tris[[(isooctylthio)acetyl]oxy]- lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
27253-22-1 |
---|---|
Molecular Formula |
C30H57O6S3Sb |
Molecular Weight |
731.7 g/mol |
IUPAC Name |
bis[[2-(6-methylheptylsulfanyl)acetyl]oxy]stibanyl 2-(6-methylheptylsulfanyl)acetate |
InChI |
InChI=1S/3C10H20O2S.Sb/c3*1-9(2)6-4-3-5-7-13-8-10(11)12;/h3*9H,3-8H2,1-2H3,(H,11,12);/q;;;+3/p-3 |
InChI Key |
GZVYQBFTVZVHAI-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)CCCCCSCC(=O)O[Sb](OC(=O)CSCCCCCC(C)C)OC(=O)CSCCCCCC(C)C |
Origin of Product |
United States |
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